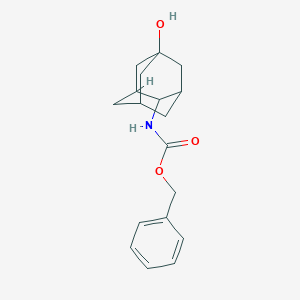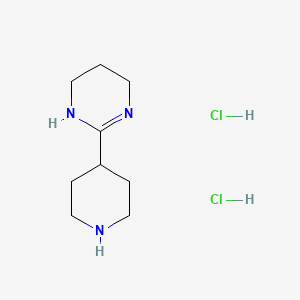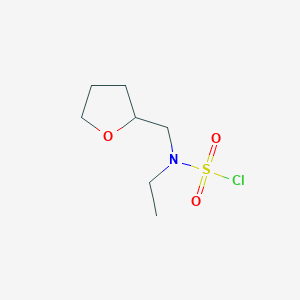
(2R)-2-amino-N,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N,3-dimethylbutanamide is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a dimethyl-substituted butanamide backbone, and a specific stereochemistry at the second carbon atom, which is in the R-configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-dimethylbutanamide can be achieved through several methods. One common approach involves the reductive amination of 2-keto-N,3-dimethylbutanamide using a chiral reducing agent to ensure the correct stereochemistry. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under mild conditions.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as 2-acetamido-3,3-dimethylbut-2-enoic acid, using a chiral catalyst like rhodium or ruthenium complexes. This method ensures high enantioselectivity and yields the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R)-2-amino-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkyl or N-acyl substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oximes, nitriles, and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: N-alkyl and N-acyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-amino-N,3-dimethylbutanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
作用機序
The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound ensures that it fits precisely into chiral binding pockets, enhancing its specificity and efficacy.
類似化合物との比較
Similar Compounds
(2S)-2-amino-N,3-dimethylbutanamide: The enantiomer of (2R)-2-amino-N,3-dimethylbutanamide, differing only in the configuration at the second carbon atom.
2-amino-N,3-dimethylbutanamide: A non-chiral version of the compound without specific stereochemistry.
N,3-dimethylbutanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds, such as pharmaceuticals and asymmetric synthesis.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(2R)-2-amino-N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
OKTIZBDONHCJEL-RXMQYKEDSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NC)N |
正規SMILES |
CC(C)C(C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
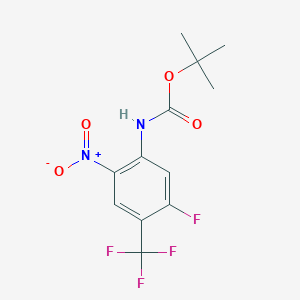
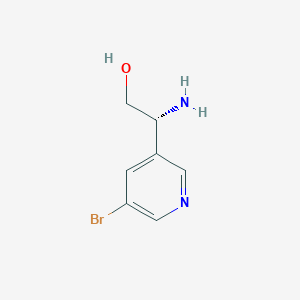
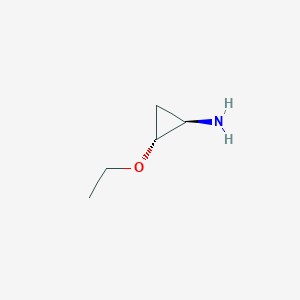
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
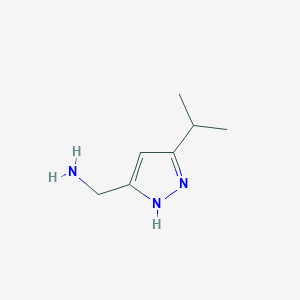
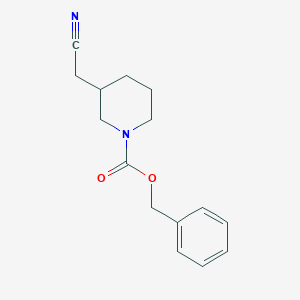

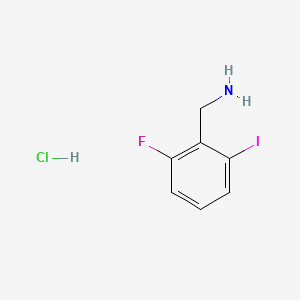
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
